Sourcing the 5-nitro-2-furonitrile scaffold often requires inefficient in-house conversion from 5-nitro-2-furaldehyde. Direct procurement provides the exact nitrile moiety needed.
5-Nitro-2-furonitrile (CAS: 59-82-5) is a nitroaromatic heterocyclic compound featuring a furan ring substituted with a nitro group at the 5-position and a nitrile group at the 2-position. This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex pharmaceuticals, particularly nitrofurans with established antimicrobial properties.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFyBj5rVAWYVsIXvZ9Dc7b_VFGWy61HPkVRbrWMyp7CnuwEvJkwc3yy4Ysjt9SXb7fw8XJ6q9aTwa_V-oWtUTDThsQ1navH-_8_9j49C7uKopkkFsyigNeoqUikHZxKW5tjq1a_LVuFocUDaQpw7T5RyBlnP3V9kx5HSrhQigrWsSxyoNENfajKsbRAY6OGfzUAVuNNfd4ktP410fi5J923gMCxT1ye6M7yEXpJgGEX4nfUQgYB8hBWzcPeHwss8LOj0NjPLMNv_Vq2LdcC4Y3ANwk%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZ03D2PhwbqagoMdMnNppMfghjJSWfAZcMcbETfsF6dM0El3Hj4SuvkXIPe7n1HoAHCAkZyfSgZzP8VNPpHZMyyH3VnTve1PaigTH2XmYf1ZT8w7dW-dgPnWZf2RtdYYTvCvc9Cx_ZN-NwdADiy-mPHLsoD9d-FCZBg0pLsimEwvmCZV0e)] The compound's core value lies in the distinct reactivity conferred by the electron-withdrawing nitro and cyano groups, which modulates the electrochemical properties of the furan ring, a critical factor for its biological activity and synthetic utility.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFyBj5rVAWYVsIXvZ9Dc7b_VFGWy61HPkVRbrWMyp7CnuwEvJkwc3yy4Ysjt9SXb7fw8XJ6q9aTwa_V-oWtUTDThsQ1navH-_8_9j49C7uKopkkFsyigNeoqUikHZxKW5tjq1a_LVuFocUDaQpw7T5RyBlnP3V9kx5HSrhQigrWsSxyoNENfajKsbRAY6OGfzUAVuNNfd4ktP410fi5J923gMCxT1ye6M7yEXpJgGEX4nfUQgYB8hBWzcPeHwss8LOj0NjPLMNv_Vq2LdcC4Y3ANwk%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEGlU-CTW5niEP-_wtzYBeMeD3I0FMDS-_UZV7_xggIn0KJNjxvNSphCHRf8Y1Ylkft_IAyDXhtQQ9VvX9ki5i1s-CkDT4VifwOQjn3vQ3wvxZzokL5BBY-2edll_R72PGVYGm80eMnmt9vgIY%3D)]
Direct substitution of 5-Nitro-2-furonitrile with analogs like 5-nitro-2-furaldehyde or 5-nitro-2-furoic acid is frequently unviable in both synthetic and biological contexts. The nitrile group is not merely a placeholder for another electron-withdrawing group; its specific electronic profile and reactivity are critical. For instance, in the synthesis of certain therapeutic agents, the nitrile is a required precursor for forming specific heterocyclic systems, a transformation not achievable with an aldehyde or carboxylic acid under the same conditions.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFX588BvYktg5mguKC99VEjMLEdHWKIcNAo9UzE8L7N4wV4RSgle2LelQmQaSqmFvG50wPSOJAqtInAhXD99YIU2n35pdKD8hxmwBrRGP_f-6WN4kgVp3yv_ENuIxHtggDPz5IVvnajPXmFag%3D%3D)] Furthermore, the reduction of the nitro group—a key step in the mechanism of action for many nitrofuran drugs—is electronically influenced by the substituent at the 2-position.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEGlU-CTW5niEP-_wtzYBeMeD3I0FMDS-_UZV7_xggIn0KJNjxvNSphCHRf8Y1Ylkft_IAyDXhtQQ9VvX9ki5i1s-CkDT4VifwOQjn3vQ3wvxZzokL5BBY-2edll_R72PGVYGm80eMnmt9vgIY%3D)] Replacing the nitrile with an aldehyde can alter the reduction potential and subsequent metabolic pathway, leading to different biological activity or cytotoxicity profiles, making these compounds functionally distinct for procurement purposes.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFyBj5rVAWYVsIXvZ9Dc7b_VFGWy61HPkVRbrWMyp7CnuwEvJkwc3yy4Ysjt9SXb7fw8XJ6q9aTwa_V-oWtUTDThsQ1navH-_8_9j49C7uKopkkFsyigNeoqUikHZxKW5tjq1a_LVuFocUDaQpw7T5RyBlnP3V9kx5HSrhQigrWsSxyoNENfajKsbRAY6OGfzUAVuNNfd4ktP410fi5J923gMCxT1ye6M7yEXpJgGEX4nfUQgYB8hBWzcPeHwss8LOj0NjPLMNv_Vq2LdcC4Y3ANwk%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHJN0SYxuxVFLkdmDbuOgvzMUXLaiwQKFODAXUAFvRVP056Xh-kcSSSbQGVF7ub75bRAM83T1MwEiivB7moMgA4PDcCzXIVafG9otXrrpdkfZqxpW4sS1_kJeOv9kDVPY4zeSckRAQHMagf5dBt1pQkwOW_3d5jVBvru-nMProNQFHHU8OhEkpvHLK6ATxZu9N1pJ-zXyHPv3kjEHrj6pfqU_B5d2gzPicYOVMuZC3z2cY%3D)]
In a comparative screening against Leishmania donovani amastigotes, 5-Nitro-2-furonitrile demonstrated potent activity, which was quantitatively distinct from other common nitrofuran derivatives. While compounds like furazolidone, nitrofurazone, and nitrofurantoin also showed efficacy, the specific activity profile of 5-Nitro-2-furonitrile highlights its potential in screening campaigns where analogs have failed or shown undesirable cytotoxicity.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHYek0MyzpC__t0j5tRvxba3yW3RSq7hZXeNYTzakFb3LsCZMIpPtGuTO09GbPf9hMq7QVM3MZsu1GMqaYXmg2lzpAfrjpm2v0fQ6xLD8FjcE_v_VdOwVnxq9pCDtA9qNnZBf0Joo_bGpEjiIr0TkZkCvMztPhUQRboc8o34rzyWw%3D%3D)] The study evaluated a panel of seven nitrofurans, establishing that each derivative, including the nitrile, possesses a unique efficacy and cytotoxicity signature, making them non-interchangeable.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHYek0MyzpC__t0j5tRvxba3yW3RSq7hZXeNYTzakFb3LsCZMIpPtGuTO09GbPf9hMq7QVM3MZsu1GMqaYXmg2lzpAfrjpm2v0fQ6xLD8FjcE_v_VdOwVnxq9pCDtA9qNnZBf0Joo_bGpEjiIr0TkZkCvMztPhUQRboc8o34rzyWw%3D%3D)]
| Evidence Dimension | Anti-leishmanial Efficacy (EC50) |
| Target Compound Data | Demonstrated good efficacy against axenic and intramacrophage L. donovani amastigotes, with low cytotoxicity in mammalian cell lines. |
| Comparator Or Baseline | Panel of 6 other nitrofurans including furazolidone, nitrofurazone, nitrofurantoin, and nifurtimox. |
| Quantified Difference | Each derivative, including 5-Nitro-2-furonitrile, presented a distinct efficacy and cytotoxicity profile, underscoring functional non-equivalence. |
| Conditions | In vitro assay using a screening platform of fluorescent Leishmania donovani amastigotes and mammalian cell lines for cytotoxicity. |
For researchers in antiparasitic drug discovery, this compound offers a distinct structure-activity relationship, justifying its procurement for screening programs, especially when seeking novel mechanisms or profiles.
5-Nitro-2-furonitrile can be synthesized in a single step from its corresponding aldehyde, 5-nitro-2-furaldehyde. A patented process describes the conversion by reacting the aldehyde with a hydroxylamine salt in N-methyl pyrrolidone (NMP) at 120-165°C.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHYek0MyzpC__t0j5tRvxba3yW3RSq7hZXeNYTzakFb3LsCZMIpPtGuTO09GbPf9hMq7QVM3MZsu1GMqaYXmg2lzpAfrjpm2v0fQ6xLD8FjcE_v_VdOwVnxq9pCDtA9qNnZBf0Joo_bGpEjiIr0TkZkCvMztPhUQRboc8o34rzyWw%3D%3D)] This provides a direct and efficient route to the nitrile. While this demonstrates a synthetic link, it also establishes the nitrile as a discrete, value-added intermediate. Procuring the nitrile directly bypasses this reaction step, saving time, reagents, and purification efforts compared to starting with the aldehyde precursor for applications requiring the nitrile functional group.
| Evidence Dimension | Synthetic Efficiency |
| Target Compound Data | Directly procurable as a stable, ready-to-use synthetic building block. |
| Comparator Or Baseline | 5-Nitro-2-furaldehyde, which requires a dedicated synthetic step to be converted to the nitrile. |
| Quantified Difference | Procuring the nitrile eliminates an entire reaction step (one-pot conversion from aldehyde), including workup and purification. |
| Conditions | Synthesis from aldehyde via reaction with hydroxylamine salt in NMP at 120-165°C. |
For process chemists and synthesis labs, procuring 5-Nitro-2-furonitrile directly avoids the capital and material costs associated with an additional, high-temperature reaction step, improving overall workflow efficiency.
5-Nitro-2-furonitrile is a solid with a reported melting point of 61-64 °C.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHYek0MyzpC__t0j5tRvxba3yW3RSq7hZXeNYTzakFb3LsCZMIpPtGuTO09GbPf9hMq7QVM3MZsu1GMqaYXmg2lzpAfrjpm2v0fQ6xLD8FjcE_v_VdOwVnxq9pCDtA9qNnZBf0Joo_bGpEjiIr0TkZkCvMztPhUQRboc8o34rzyWw%3D%3D)] In contrast, the common substitute 5-nitro-2-furaldehyde has a lower melting point of 37-39 °C.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEM5r3eD2tQZKENWhbEWf19QHBYABpRjHS7A0dMmSjJkzJMufRqyro3S3a9J6LM5k46SMvoLmhYOxaaHgYNrZhrLDUY0YtFXHiGxPL_hYq7QqtF7M6sfBsI78hVreD0JAmNq0SoUwBPgIx1WOR2dsO_UQXL3idRRQnlKA%3D%3D)] This significant difference in melting point affects material handling, storage requirements, and processability. The higher melting point of the nitrile can be advantageous in heated reaction conditions where maintaining a solid feed or avoiding premature melting is critical. It also implies different polymorphic behavior and solubility profiles in various solvents, which are key considerations in formulation and process development.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 61 - 64 °C |
| Comparator Or Baseline | 5-Nitro-2-furaldehyde: 37 - 39 °C |
| Quantified Difference | 24 - 25 °C higher melting point |
| Conditions | Standard laboratory measurement conditions. |
This higher melting point provides better thermal stability for handling and storage, and can be a critical parameter for designing robust chemical processes, particularly in flow chemistry or high-temperature reactions.
The compound is a validated starting point for medicinal chemistry campaigns targeting parasitic diseases like leishmaniasis. Its distinct efficacy and cytotoxicity profile relative to other nitrofurans allows for its use in developing new chemical entities with potentially novel mechanisms of action or improved selectivity.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHYek0MyzpC__t0j5tRvxba3yW3RSq7hZXeNYTzakFb3LsCZMIpPtGuTO09GbPf9hMq7QVM3MZsu1GMqaYXmg2lzpAfrjpm2v0fQ6xLD8FjcE_v_VdOwVnxq9pCDtA9qNnZBf0Joo_bGpEjiIr0TkZkCvMztPhUQRboc8o34rzyWw%3D%3D)]
As a core nitrofuran structure, this compound serves as a key building block for synthesizing next-generation antibiotics. The nitrile group offers a versatile chemical handle for elaboration into more complex heterocyclic systems, aiming to overcome resistance mechanisms observed with existing nitrofuran drugs.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEM5r3eD2tQZKENWhbEWf19QHBYABpRjHS7A0dMmSjJkzJMufRqyro3S3a9J6LM5k46SMvoLmhYOxaaHgYNrZhrLDUY0YtFXHiGxPL_hYq7QqtF7M6sfBsI78hVreD0JAmNq0SoUwBPgIx1WOR2dsO_UQXL3idRRQnlKA%3D%3D)]
In multi-step syntheses where a 5-nitro-2-furonitrile moiety is required, direct procurement of this compound is the most efficient choice. It eliminates the need for an in-house conversion from the corresponding aldehyde, thereby saving time, reducing reagent consumption, and simplifying the overall process flow.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-a0v9cBBI19TexaRj9YGDJx2tcCnP7IOFV2SNQQ2oRpEc4FM2OLlJGiSeyRQdNMbA4t-DOTnM4gZk0lLpc3OW-67aV_fPLqN5dtoGBUgFievXoSYevlHuXPuKYq9gm5nToujiS0XTkDlIKNrVoqcpL9QVFzCyFdiG_o-eFvjN_IlKQMNONXEHI7NnbvD3xlCPAImajOjNehCtMQ%3D%3D)]